Cas no 2350-01-8 (4-N,4-N-Diphenylbenzene-1,4-diamine)

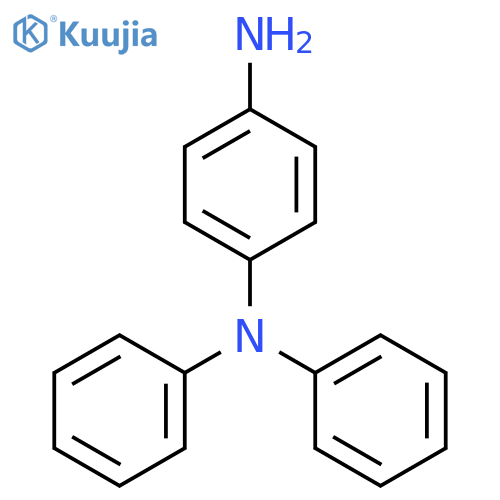

2350-01-8 structure

商品名:4-N,4-N-Diphenylbenzene-1,4-diamine

4-N,4-N-Diphenylbenzene-1,4-diamine 化学的及び物理的性質

名前と識別子

-

- N1,N1-Diphenylbenzene-1,4-diamine

- 4-Aminotriphenylamine

- N,N-Diphenyl-p-phenylenediamine

- N-P-AMINOPHENYL-DIPHENYLAMINE

- diphenyl-p-phenylenediamine

- 1,N,N-diphenyl

- 4-Amino-N,N-diphenylaniline

- 4-diphenylaminoaniline

- N',N'-diphenyl-1,4-phenylenediamine

- N,N-Diphenyl-1,4-phenylenediamine

- N,N-diphenylbenzene-1,4-diamine

- 1,4-Benzenediamine,N,N-diphenyl- (9CI)

- p-Phenylenediamine, N,N-diphenyl- (7CI,8CI)

- 4-(Diphenylamino)aniline

- 4-(N,N-Diphenylamino)aniline

- N,N-Diphenyl-4-aminoaniline

- N-(4-Aminophenyl)-N,N-diphenylamine

- NSC231610

- p-(Diphenylamino)aniline

- p-Aminotriphenylamine

- 1,4-Benzenediamine, N1,N1-diphenyl-

- 1,4-Benzenediamine, N,N-diphenyl-

- NMJ7B4GX4V

- UXKQNCDDHDBAPD-UHFFFAOYSA-N

- 4-N,4-N-diphenylbenzene-1,4-diamine

- 1, N,N-diphenyl-

- 4-Amino triphenylamine

- N-p-Aminophenyldiphenylamine

- SCHEM

- AMY30303

- NSC-231610

- BCP21037

- AKOS015855022

- 1-N,1-N-diphenylbenzene-1,4-diamine

- P-PHENYLENEDIAMINE, N,N-DIPHENYL-

- Q27284955

- A839188

- FT-0690018

- n,n-diphenyl-benzene-1,4-diamine

- (4-AMINOPHENYL)DIPHENYLAMINE

- AE-562/43460372

- AS-10098

- NS00134115

- UNII-NMJ7B4GX4V

- J-523282

- SCHEMBL39413

- N4,N4-diphenylbenzene-1,4-diamine

- SY050741

- MFCD00145130

- CS-0156138

- 2350-01-8

- N pound notN-Diphenyl-p-phenylenediamine pound not 98%

- n'-diphenyl-p-phenylenediamine

- DTXSID5062340

- A853719

- NSC 231610

- N,N\\'-diphenyl-1,4-phenylenediamine

- DA-48517

- DTXCID1036884

- A2624

- 4-N,4-N-Diphenylbenzene-1,4-diamine

-

- MDL: MFCD00145130

- インチ: 1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2

- InChIKey: UXKQNCDDHDBAPD-UHFFFAOYSA-N

- ほほえんだ: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 260.13100

- どういたいしつりょう: 260.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 29.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: 144.0 to 148.0 deg-C

- ふってん: 270°C/57mmHg(lit.)

- フラッシュポイント: No data available

- 屈折率: 1.681

- PSA: 29.26000

- LogP: 5.31980

- 最大波長(λmax): 295(CH3CN)(lit.)

- じょうきあつ: No data available

4-N,4-N-Diphenylbenzene-1,4-diamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-N,4-N-Diphenylbenzene-1,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1042430-10g |

1,4-Benzenediamine, N1,N1-diphenyl- |

2350-01-8 | 95.0% | 10g |

$660 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-100mg |

N1,N1-Diphenylbenzene-1,4-diamine |

2350-01-8 | 98% | 100mg |

¥296 | 2023-04-14 | |

| Fluorochem | 036674-250mg |

N-p-Aminophenyl-diphenylamine |

2350-01-8 | 97% | 250mg |

£319.00 | 2022-03-01 | |

| Alichem | A019087555-250mg |

N1,N1-Diphenylbenzene-1,4-diamine |

2350-01-8 | 97% | 250mg |

$294.32 | 2023-09-02 | |

| Alichem | A019087555-1g |

N1,N1-Diphenylbenzene-1,4-diamine |

2350-01-8 | 97% | 1g |

$714.07 | 2023-09-02 | |

| TRC | B413015-5mg |

4-N,4-N-Diphenylbenzene-1,4-diamine |

2350-01-8 | 5mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1042430-1g |

1,4-Benzenediamine, N1,N1-diphenyl- |

2350-01-8 | 95.0% | 1g |

$120 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-10g |

N1,N1-Diphenylbenzene-1,4-diamine |

2350-01-8 | 98% | 10g |

¥5410 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-50mg |

N1,N1-Diphenylbenzene-1,4-diamine |

2350-01-8 | 98% | 50mg |

¥162 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QU188-50mg |

4-N,4-N-Diphenylbenzene-1,4-diamine |

2350-01-8 | >95.0%(HPLC) | 50mg |

¥363.0 | 2022-05-30 |

4-N,4-N-Diphenylbenzene-1,4-diamine サプライヤー

atkchemica

ゴールドメンバー

(CAS:2350-01-8)4-N,4-N-Diphenylbenzene-1,4-diamine

注文番号:CL18890

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

4-N,4-N-Diphenylbenzene-1,4-diamine 関連文献

-

Filipp A. Obrezkov,Alexander F. Shestakov,Valerii F. Traven,Keith J. Stevenson,Pavel A. Troshin J. Mater. Chem. A 2019 7 11430

-

Toru Amaya,Riyo Suzuki,Toshikazu Hirao Chem. Commun. 2016 52 7790

-

Toru Amaya,Riyo Suzuki,Toshikazu Hirao Chem. Commun. 2016 52 7790

-

4. A green electrochemical method for the synthesis of new N,N′-diphenylbenzene-1,4-diamine derivativesDavood Nematollahi,Saeideh Mahdinia,Peiman Karimi,Hamid Salehzadeh,Sajad Kaihani RSC Adv. 2015 5 29209

-

Ajaya Kumar Sahoo,Shanmuga Priya Baskaran,Nikhil Chivukula,Kishan Kumar,Areejit Samal RSC Adv. 2023 13 23461

2350-01-8 (4-N,4-N-Diphenylbenzene-1,4-diamine) 関連製品

- 5981-09-9(TAPA)

- 537-65-5(N1-(4-Aminophenyl)benzene-1,4-diamine)

- 74-31-7(N1,N4-Diphenylbenzene-1,4-diamine)

- 552-82-9(N-Methyldiphenylamine)

- 68442-68-2(Styrenated diphenylamine)

- 603-34-9(Triphenylamine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2350-01-8)4-N,4-N-Diphenylbenzene-1,4-diamine

清らかである:99%

はかる:5g

価格 ($):796.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2350-01-8)N,N-Diphenyl-p-phenylenediamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ